

In-Depth Technical Guide: 1-(3-Bromopropyl)pyrrolidine-2,5-dione

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Compound of Interest

Compound Name: 1-(3-Bromopropyl)pyrrolidine-2,5-dione

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This technical guide provides a comprehensive overview of **1-(3-Bromopropyl)pyrrolidine-2,5-dione**, a valuable reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Nomenclature

The compound with the systematic name **1-(3-bromopropyl)pyrrolidine-2,5-dione** is a derivative of succinimide, a five-membered lactam.^[1] Its structure features a bromopropyl group attached to the nitrogen atom of the pyrrolidine-2,5-dione ring.

IUPAC Name: **1-(3-bromopropyl)pyrrolidine-2,5-dione**^[1]

Synonyms:

- N-(3-Bromopropyl)succinimide
- 1-(3-Bromopropyl)-2,5-pyrrolidinedione
- 2,5-Pyrrolidinedione, 1-(3-bromopropyl)-
- N-(3-Brom-propyl)-succinimid

Physicochemical Properties

A summary of the key physicochemical properties of **1-(3-Bromopropyl)pyrrolidine-2,5-dione** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ BrNO ₂	PubChem[1]
Molecular Weight	220.06 g/mol	PubChem[1]
Density	1.6±0.1 g/cm ³	Chemsr[2]
Boiling Point	341.8±25.0 °C at 760 mmHg	Chemsr[2]
Flash Point	160.5±23.2 °C	Chemsr[2]
CAS Number	88661-56-7	PubChem[1]

Synthesis and Characterization

While specific, detailed peer-reviewed protocols for the synthesis of **1-(3-Bromopropyl)pyrrolidine-2,5-dione** are not readily available, a representative procedure can be adapted from the synthesis of analogous compounds, such as N-(3-bromopropyl)phthalimide.[3] The most common synthetic route involves the N-alkylation of succinimide with 1,3-dibromopropane.

Representative Experimental Protocol: Synthesis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione

This protocol describes a general method for the synthesis of **1-(3-Bromopropyl)pyrrolidine-2,5-dione**.

Materials:

- Succinimide
- Potassium carbonate (or another suitable base)

- 1,3-Dibromopropane
- Dimethylformamide (DMF) or another suitable polar aprotic solvent
- Dichloromethane (for extraction)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- To a solution of succinimide (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add 1,3-dibromopropane (3.0 equivalents) to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into water.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **1-(3-Bromopropyl)pyrrolidine-2,5-dione**.

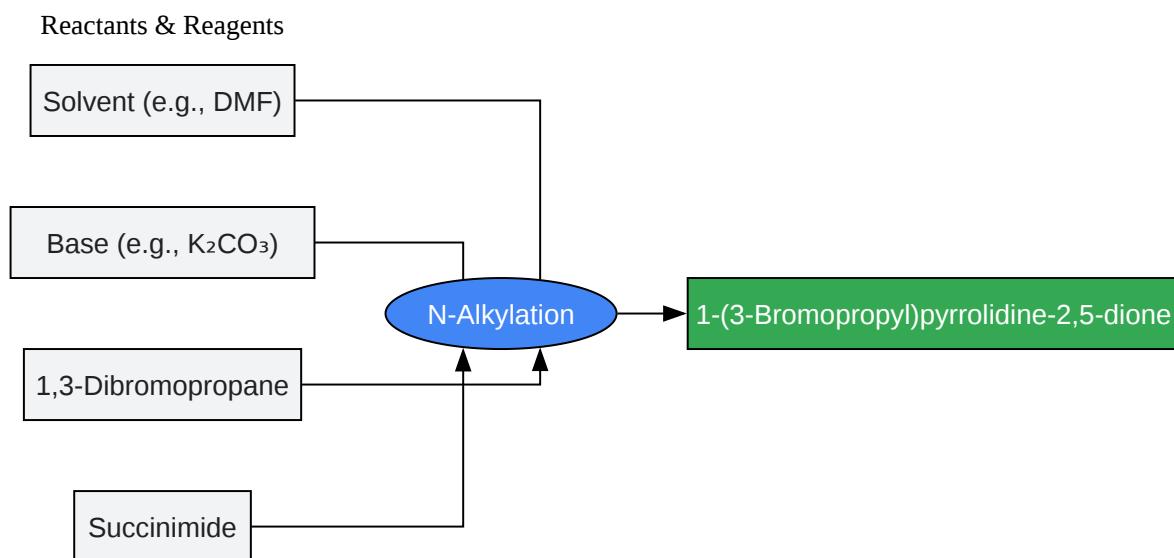
Characterization

The structure and purity of the synthesized **1-(3-Bromopropyl)pyrrolidine-2,5-dione** would be confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show characteristic peaks for the protons of the bromopropyl chain and the succinimide ring.
 - ^{13}C NMR would show the corresponding signals for the carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands characteristic of the carbonyl groups (C=O) of the imide functionality.^[4]
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Synthetic Workflow

The synthesis of **1-(3-Bromopropyl)pyrrolidine-2,5-dione** can be visualized as a straightforward N-alkylation reaction. The following diagram illustrates this experimental workflow.



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Synthetic route for **1-(3-Bromopropyl)pyrrolidine-2,5-dione**.

Applications in Research and Drug Development

1-(3-Bromopropyl)pyrrolidine-2,5-dione serves as a versatile bifunctional molecule. The succinimide moiety can be a precursor to various heterocyclic structures, and the bromoalkyl chain provides a reactive site for nucleophilic substitution. This makes it a useful building block in the synthesis of more complex molecules with potential biological activity. The pyrrolidine-2,5-dione scaffold itself is found in a number of compounds with anticonvulsant properties. While specific applications of this exact molecule in drug development are not widely documented in publicly available literature, its structure suggests potential as an intermediate in the synthesis of novel therapeutic agents.

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References

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